molecular formula C19H27NO2 B5167560 N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE

N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE

Cat. No.: B5167560
M. Wt: 301.4 g/mol
InChI Key: HLSKPCVYSFFZDO-UHFFFAOYSA-N
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Description

N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE: is a synthetic organic compound that features a unique structure combining an adamantyl group and a dimethoxybenzylamine moiety The adamantyl group is a tricyclic hydrocarbon known for its rigidity and stability, while the dimethoxybenzylamine group introduces aromaticity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE typically involves the following steps:

    Formation of the Adamantylamine Intermediate: The synthesis begins with the preparation of 1-adamantylamine. This can be achieved by the reduction of 1-adamantyl nitrile using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon.

    Formation of the Dimethoxybenzylamine Intermediate: Separately, 2,4-dimethoxybenzylamine is synthesized by the reduction of 2,4-dimethoxybenzaldehyde using a reducing agent like sodium borohydride.

    Coupling Reaction: The final step involves the coupling of 1-adamantylamine with 2,4-dimethoxybenzylamine. This can be achieved through a nucleophilic substitution reaction, where the amine group of 1-adamantylamine attacks the benzyl halide derivative of 2,4-dimethoxybenzylamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of This compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic ring in the dimethoxybenzylamine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides stability and enhances binding affinity, while the dimethoxybenzylamine moiety can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of the target, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE: can be compared with other similar compounds, such as:

    N-(1-ADAMANTYL)-N-BENZYLAMINE: Lacks the methoxy groups, resulting in different reactivity and binding properties.

    N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYPHENYL)AMINE: Similar structure but with a phenyl group instead of a benzyl group, affecting its steric and electronic properties.

The uniqueness of This compound lies in its combination of the adamantyl and dimethoxybenzylamine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-21-17-4-3-16(18(8-17)22-2)12-20-19-9-13-5-14(10-19)7-15(6-13)11-19/h3-4,8,13-15,20H,5-7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSKPCVYSFFZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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